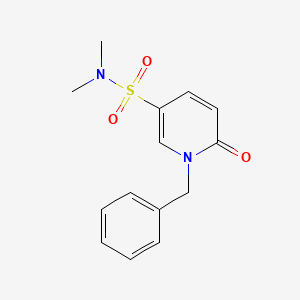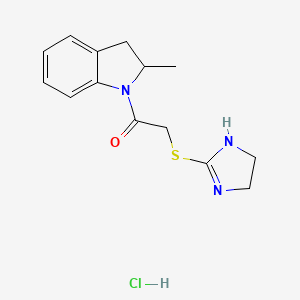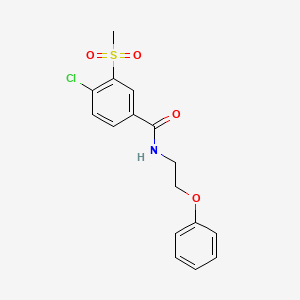![molecular formula C13H13N3O2 B7463235 3-(2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)propanenitrile](/img/structure/B7463235.png)
3-(2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)propanenitrile is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is also known as MDBP and has been found to have a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-(2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)propanenitrile is not fully understood. However, studies have shown that MDBP interacts with DNA and induces conformational changes that lead to the activation of the caspase pathway. This ultimately leads to apoptosis in cancer cells.
Biochemical and Physiological Effects
MDBP has been found to have a wide range of biochemical and physiological effects. Studies have shown that MDBP can selectively bind to damaged DNA and emit fluorescence, making it a useful tool for DNA damage detection. In addition, MDBP has been found to induce apoptosis in cancer cells by activating the caspase pathway. MDBP has also been found to inhibit the growth of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the major advantages of using MDBP in lab experiments is its ability to selectively bind to damaged DNA and emit fluorescence. This makes it a useful tool for DNA damage detection. In addition, MDBP has been found to induce apoptosis in cancer cells and inhibit their growth, making it a promising candidate for further development as an anticancer agent.
One of the limitations of using MDBP in lab experiments is its potential toxicity. Studies have shown that MDBP can cause cytotoxicity in normal cells at high concentrations. In addition, the mechanism of action of MDBP is not fully understood, which makes it difficult to predict its potential side effects.
Future Directions
There are several future directions for research on 3-(2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)propanenitrile. One area of research is the development of more efficient synthesis methods for large-scale production. Another area of research is the further investigation of the mechanism of action of MDBP and its potential side effects. In addition, more studies are needed to explore the potential applications of MDBP in other fields, such as drug delivery and imaging. Finally, the development of new derivatives of MDBP with improved properties and efficacy is also an area of interest for future research.
Conclusion
In conclusion, 3-(2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)propanenitrile is a chemical compound that has been extensively studied for its potential applications in various fields. Its ability to selectively bind to damaged DNA and emit fluorescence makes it a useful tool for DNA damage detection. In addition, MDBP has been found to induce apoptosis in cancer cells and inhibit their growth, making it a promising candidate for further development as an anticancer agent. However, more research is needed to fully understand the mechanism of action of MDBP and its potential side effects.
Synthesis Methods
The synthesis of 3-(2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)propanenitrile involves the reaction of 2-methyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazole with acrylonitrile in the presence of a base. The reaction is carried out under reflux conditions and yields the desired product in good yield. This synthesis method has been optimized and can be easily scaled up for large-scale production.
Scientific Research Applications
3-(2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)propanenitrile has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as a fluorescent probe for the detection of DNA damage. MDBP has been found to selectively bind to damaged DNA and emit fluorescence, making it a useful tool for DNA damage detection.
Another area of research is the use of MDBP as a potential anticancer agent. Studies have shown that MDBP induces apoptosis in cancer cells by activating the caspase pathway. In addition, MDBP has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development as an anticancer agent.
properties
IUPAC Name |
3-(2-methyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-9-15-10-7-12-13(18-6-5-17-12)8-11(10)16(9)4-2-3-14/h7-8H,2,4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVJSXKURPTYAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC3=C(C=C2N1CCC#N)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)propanenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-1-[2-[[2-(tert-butylamino)-2-oxoethyl]-methylamino]-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B7463152.png)
![3-(7-Azabicyclo[2.2.1]heptane-7-carbonyl)chromen-2-one](/img/structure/B7463162.png)
![N-[2-[4-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-3,4-dimethoxybenzamide](/img/structure/B7463163.png)
![1-[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]pyrrolidin-2-one](/img/structure/B7463167.png)


![(E)-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]-3-(5-methylfuran-2-yl)prop-2-enamide](/img/structure/B7463187.png)
![[4-(2,3-Dimethylphenyl)piperazin-1-yl]-(1-methylpyrrol-2-yl)methanone](/img/structure/B7463189.png)

![N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B7463214.png)

![3-[[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]methyl]-2-(morpholin-4-ylmethyl)quinazolin-4-one](/img/structure/B7463227.png)
![N-[1-(3-chloroanilino)-1-oxopropan-2-yl]-2-methyl-1-methylsulfonyl-N-propyl-2,3-dihydroindole-5-carboxamide](/img/structure/B7463241.png)
![N-spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-ylacetamide](/img/structure/B7463249.png)